2-Bromopropionic acid, 2-octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropionic acid, 2-octyl ester, also known as octyl 2-bromopropanoate, is an organic compound with the molecular formula C11H21BrO2 and a molecular weight of 265.187 g/mol . This compound is a brominated ester, which means it contains both a bromine atom and an ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopropionic acid, 2-octyl ester can be synthesized through the esterification of 2-bromopropionic acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromopropionic acid, 2-octyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromopropionic acid and octanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include 2-hydroxypropionic acid esters.
Hydrolysis: The major products are 2-bromopropionic acid and octanol.
Scientific Research Applications
2-Bromopropionic acid, 2-octyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromopropionic acid, 2-octyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making it susceptible to attack by nucleophiles. This property allows the compound to participate in various chemical transformations, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropionic acid: A simpler compound with similar reactivity but without the octyl ester group.
2-Bromopropionic acid, tridecyl ester: A similar ester with a longer alkyl chain, which may have different physical properties and reactivity.
Uniqueness
2-Bromopropionic acid, 2-octyl ester is unique due to its specific combination of a brominated propionic acid and an octyl ester group. This combination imparts distinct chemical properties, making it useful in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
130232-43-8 |
---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
octan-2-yl 2-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
InChI Key |
JRLNZNCOQCBRDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.